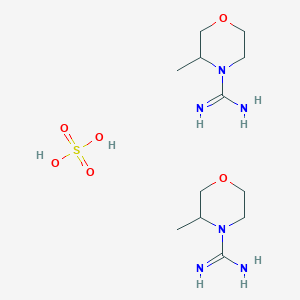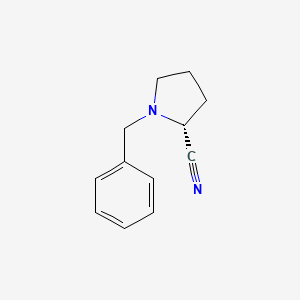
Bis(3-methylmorpholine-4-carboximidamide), sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-methylmorpholine-4-carboximidamide), sulfuric acid is a chemical compound with the CAS number 1803604-48-9. It is known for its versatility and is used in various advanced research and development projects. The compound has a molecular weight of 384.46 g/mol and a purity of at least 95% .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for Bis(3-methylmorpholine-4-carboximidamide), sulfuric acid are not widely documented in publicly available sources. it is typically prepared through a series of chemical reactions involving the starting materials 3-methylmorpholine and carboximidamide, followed by the addition of sulfuric acid to form the final product. Industrial production methods may involve optimization of reaction conditions to achieve high yield and purity .
Analyse Chemischer Reaktionen
Bis(3-methylmorpholine-4-carboximidamide), sulfuric acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Wissenschaftliche Forschungsanwendungen
Bis(3-methylmorpholine-4-carboximidamide), sulfuric acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a probe in molecular biology research.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Bis(3-methylmorpholine-4-carboximidamide), sulfuric acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Bis(3-methylmorpholine-4-carboximidamide), sulfuric acid can be compared with other similar compounds, such as:
3-methylmorpholine-4-carboximidamide: This compound lacks the sulfuric acid component and may have different chemical properties and applications.
Eigenschaften
Molekularformel |
C12H28N6O6S |
|---|---|
Molekulargewicht |
384.46 g/mol |
IUPAC-Name |
3-methylmorpholine-4-carboximidamide;sulfuric acid |
InChI |
InChI=1S/2C6H13N3O.H2O4S/c2*1-5-4-10-3-2-9(5)6(7)8;1-5(2,3)4/h2*5H,2-4H2,1H3,(H3,7,8);(H2,1,2,3,4) |
InChI-Schlüssel |
LVEWFCSSBFYGRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COCCN1C(=N)N.CC1COCCN1C(=N)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B12439055.png)
![N-(2-methoxyphenyl)benzo[d]oxazol-2-amine](/img/structure/B12439077.png)






![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-fluoro-phenyl)-acetic acid](/img/structure/B12439119.png)
![6-Bromoimidazo[1,2-a]pyridin-8-amine;6-bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B12439127.png)

![[6-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethoxy]-5-hydroxy-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12439137.png)
![2-Amino-6-({[3-(3-methyldiazirin-3-yl)propyl]carbamoyl}amino)hexanoic acid](/img/structure/B12439138.png)

